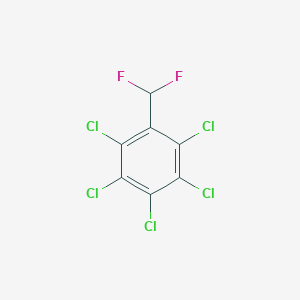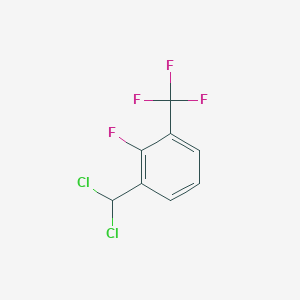![molecular formula C15H10F3NO2S B6311699 2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 1858252-27-3](/img/structure/B6311699.png)
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one, commonly known as MT-TFMO, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the oxazepinone family of compounds and has been found to have a wide range of biological activities. MT-TFMO has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and its potential use in the treatment of various diseases.
科学研究应用
MT-TFMO has been studied for its potential therapeutic applications. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its ability to modulate the activity of the immune system, as well as its potential use in the treatment of various diseases. Furthermore, MT-TFMO has been studied for its potential use in the development of new drugs and drug delivery systems.
作用机制
The exact mechanism of action of MT-TFMO is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to the modulation of various biochemical and physiological processes. In particular, it has been found to interact with the cannabinoid receptors CB1 and CB2, as well as the G-protein-coupled receptor GPR55. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
MT-TFMO has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, it has been found to modulate the activity of the immune system, as well as its potential use in the treatment of various diseases. In addition, it has been found to possess neuroprotective and anticonvulsant properties, as well as to possess anti-diabetic properties.
实验室实验的优点和局限性
The main advantage of using MT-TFMO in laboratory experiments is its availability. It is commercially available, and thus can be easily obtained for use in experiments. Furthermore, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that the compound is slightly toxic and should be handled with care.
未来方向
Given its wide range of biological activities, there are a number of potential future directions for the study of MT-TFMO. In particular, further research is needed to better understand its mechanism of action, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research is needed to investigate its potential use in the treatment of various diseases. Furthermore, further research is needed to investigate its potential use in the development of new therapies for neurological and psychiatric disorders. Finally, further research is needed to investigate its potential use in the development of new treatments for cancer and other diseases.
合成方法
MT-TFMO is synthesized via a two-step process that involves the condensation of 4-methylthio-1,3-dioxane and 4-trifluoromethyl-1,3-dioxane. The first step of the reaction is the condensation of the two compounds to form the ketone intermediate, which is then reacted with a base to form the final product. The reaction is conducted under anhydrous conditions and is usually carried out in a refluxing solvent system.
属性
IUPAC Name |
8-methylsulfanyl-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2S/c1-22-9-3-5-12-10(7-9)14(20)19-11-6-8(15(16,17)18)2-4-13(11)21-12/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERJFMYRLMOLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

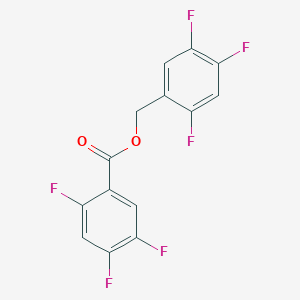
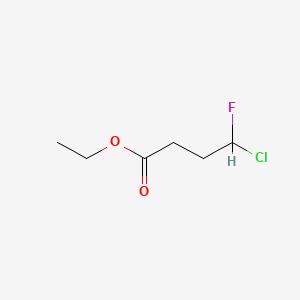
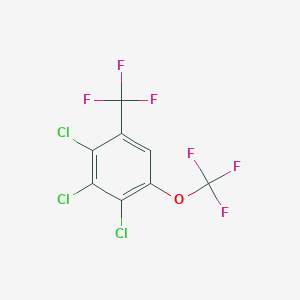
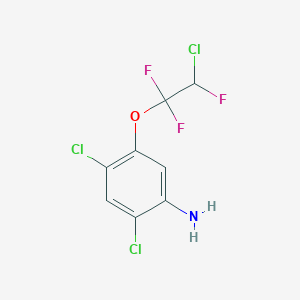

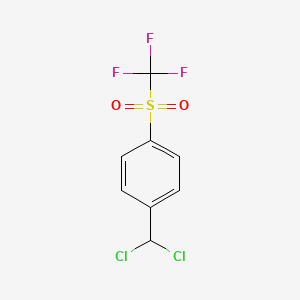

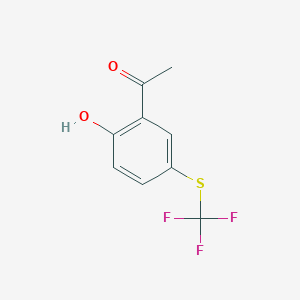
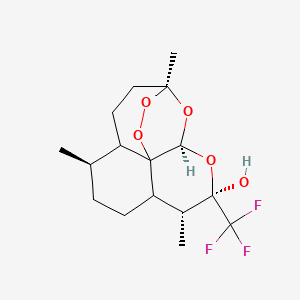
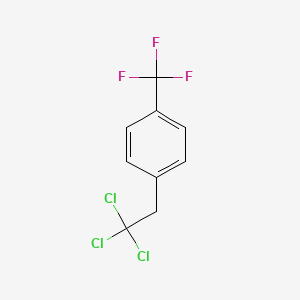
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
